molecular formula C24H40O6 B067514 3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid CAS No. 171524-64-4

3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B067514
CAS No.: 171524-64-4
M. Wt: 424.6 g/mol
InChI Key: RFSKRKUKTCLIAV-OWXKUJNZSA-N
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Description

, also known as 3, 7, 12, 19-thca, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Hydrogen-bonded Aggregations

The crystal structures of various oxo-cholic acids, including compounds similar to the specified acid, show a range of supramolecular architectures. These structures are dominated by networks of cooperative hydrogen bonds, forming different packing motifs often supported by weaker interactions (Bertolasi et al., 2005).

Synthesis for Bile Acid Biosynthesis Study

Coenzyme A esters of acids similar to 3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid were synthesized for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).

Biotransformation Studies

Biotransformation of compounds like methyl cholate using Aspergillus niger led to the isolation of derivatives including compounds similar to the specified acid. These studies help understand the structural elucidation of new compounds (Al-Aboudi et al., 2009).

Anodic Electrochemical Oxidation

Anodic electrochemical oxidation of cholic acid leads to the formation of several oxo-cholic acids, demonstrating the regioselectivity in the oxidation process and helping understand the oxidation behavior of such compounds (Medici et al., 2001).

Comparative Studies in Bile Salts

Studies of bile salts from various sources, including Arapaima gigas and domestic fowl, have led to the identification of compounds structurally similar to the specified acid. This research is crucial in understanding the diversity and evolution of bile acids in different species (Haslewood & Tökes, 1972; Haslewood, 1971).

Blood-Brain Barrier Permeation Study

Studies on derivatives of similar cholan acids have shown potential in modifying blood-brain barrier permeability, suggesting applications in enhancing the efficacy of central nervous system drugs (Mikov et al., 2004).

Synthesis for Vertebrate Bile Acid Study

Synthesis of compounds like 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, helps in comparative studies and identification of unidentified biliary bile acids in different species (Kakiyama et al., 2004).

Identification in Cholestasis

In the study of cholestasis, bile acids structurally similar to the specified compound were identified in human urine and plasma, revealing new pathways for bile acid metabolism and their role in physiological and pathological conditions (Summerfield et al., 1976).

Properties

CAS No.

171524-64-4

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-13(3-6-21(29)30)16-4-5-17-22-18(11-20(28)23(16,17)2)24(12-25)8-7-15(26)9-14(24)10-19(22)27/h13-20,22,25-28H,3-12H2,1-2H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23-,24-/m1/s1

InChI Key

RFSKRKUKTCLIAV-OWXKUJNZSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)CO)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C

physical_description

Solid

Synonyms

3,7,12,19-tetrahydroxycholanoic acid
3,7,12,19-THCA
3alpha,7alpha,12alpha,19-tetrahydroxy-5beta-cholan-24-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 2
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
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3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 4
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 5
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 6
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid

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